
Ophiopogonin R
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ophiopogonin R is a steroidal saponin compound isolated from the tuberous roots of Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound is known for its various biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ophiopogonin R involves several steps, including glycosylation and saponification reactions. The starting material is typically a steroidal sapogenin, which undergoes glycosylation with specific sugar donors under acidic or basic conditions to form the glycosidic bond. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction and purification from the tubers of Ophiopogon japonicus. The extraction process involves the use of solvents such as ethanol or methanol to extract the saponins, followed by chromatographic techniques to isolate and purify this compound.
化学反応の分析
Types of Reactions
Ophiopogonin R undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities and properties.
科学的研究の応用
Chemistry: Used as a starting material for the synthesis of other steroidal saponins and glycosides.
Biology: Investigated for its effects on cellular processes, including apoptosis, cell proliferation, and differentiation.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardioprotective activities.
Industry: Utilized in the development of health supplements and functional foods due to its bioactive properties.
作用機序
Ophiopogonin R exerts its effects through various molecular targets and pathways:
Molecular Targets: Includes enzymes, receptors, and signaling molecules involved in cellular processes.
Pathways Involved: Modulates pathways such as the PI3K/AKT, NF-κB, and MAPK signaling pathways, which are involved in inflammation, cell survival, and apoptosis.
類似化合物との比較
Ophiopogonin R is similar to other steroidal saponins such as Ophiopogonin D and Ophiopogonin D’. it has unique structural features and biological activities that distinguish it from these compounds. For example, this compound has been shown to have specific anti-cancer and cardioprotective effects that are not observed with other similar compounds.
List of Similar Compounds
- Ophiopogonin D
- Ophiopogonin D’
- Ruscogenin
- Liriopesides B
These compounds share similar structural features but differ in their specific biological activities and therapeutic potential.
特性
分子式 |
C39H62O15 |
|---|---|
分子量 |
770.9 g/mol |
IUPAC名 |
(1R,2R,4S,5'R,6R,7S,8S,9S,10S,12S,13R,16S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,8,10-triol |
InChI |
InChI=1S/C39H62O15/c1-17-8-11-38(49-16-17)19(3)39(48)26(54-38)14-37(47)22-7-6-20-12-21(9-10-35(20,4)23(22)13-25(41)36(37,39)5)51-34-32(30(45)28(43)24(15-40)52-34)53-33-31(46)29(44)27(42)18(2)50-33/h6,17-19,21-34,40-48H,7-16H2,1-5H3/t17-,18+,19-,21+,22-,23+,24-,25+,26+,27+,28-,29-,30+,31-,32-,33+,34-,35+,36+,37-,38-,39-/m1/s1 |
InChIキー |
ADNSCHWVDQCQAG-LRFPQHMNSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@]4([C@@]3([C@H](C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)O)C)O)O)C)OC1 |
正規SMILES |
CC1CCC2(C(C3(C(O2)CC4(C3(C(CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)O)C)O)O)C)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


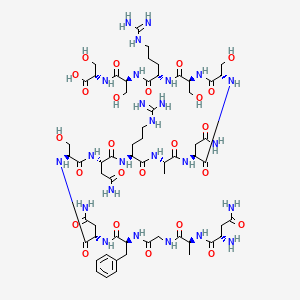
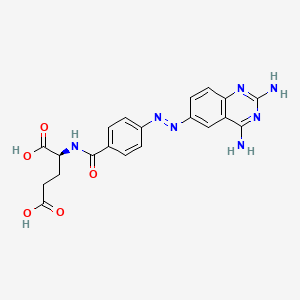
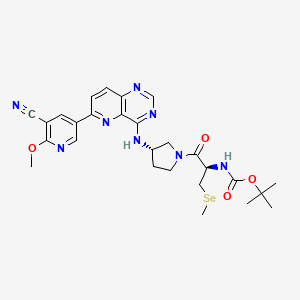


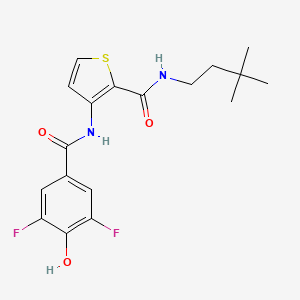

![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)
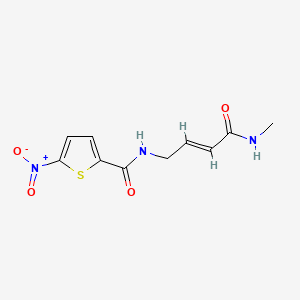

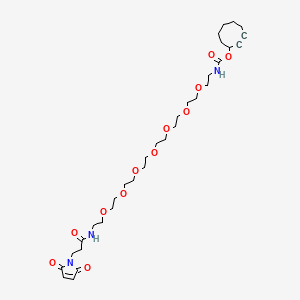
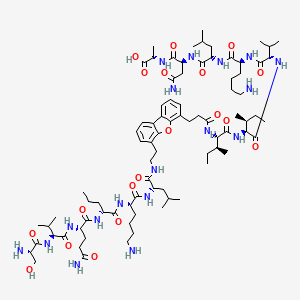
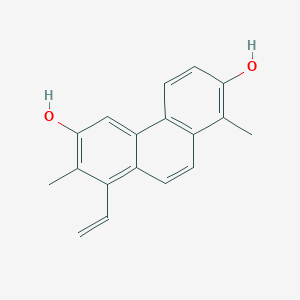
![2-bromo-N-[1-[7-[(2-oxochromen-6-yl)amino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidin-3-yl]acetamide](/img/structure/B12382032.png)
